3-Bromo-4-morpholinobenzonitrile
Description
3-Bromo-4-morpholinobenzonitrile is a brominated aromatic compound featuring a morpholine substituent and a nitrile group. The molecular formula is C₁₁H₁₁BrN₂O, with a molar mass of 283.13 g/mol. Its bromine atom at the meta position contributes to electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Properties
CAS No. |
1207541-01-2 |
|---|---|
Molecular Formula |
C11H11BrN2O |
Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-4-morpholin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
InChI Key |
KSMKZWYVUVYMNZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)Br |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Bromo-4-morpholinobenzonitrile with three related brominated benzonitrile derivatives, emphasizing structural differences, physicochemical properties, and applications.
Notes:
- Morpholino vs. Phenoxy Groups: The morpholino group in this compound improves water solubility compared to the lipophilic phenoxy group in 4-(3-Bromo-4-methylphenoxy)benzonitrile. This difference impacts bioavailability in drug candidates .
- Reactivity: The formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile enables condensation reactions, while the morpholino group in the target compound facilitates nucleophilic substitutions.
- Halogen Diversity: 3-Bromo-5-fluoro-4-iodoaniline contains three halogens (Br, F, I), enabling multi-step functionalization, whereas this compound is tailored for single-site coupling reactions .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: this compound is a precursor in kinase inhibitor synthesis, leveraging its morpholino group for target binding. In contrast, 4-(4-Bromo-3-formylphenoxy)benzonitrile is used in covalent inhibitor design due to its reactive aldehyde moiety .
- Synthetic Challenges: The morpholino group’s steric bulk complicates purification compared to smaller substituents (e.g., methyl), requiring advanced chromatography techniques .
- Supplier Trends: High-purity (>99%) brominated benzonitriles are prioritized by API manufacturers, as seen in suppliers offering 4-(4-Bromo-3-formylphenoxy)benzonitrile for GMP-grade production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
